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molecular formula C12H15IO2S B8409408 1-(Cyclopentylsulfonyl)-3-iodo-5-methylbenzene

1-(Cyclopentylsulfonyl)-3-iodo-5-methylbenzene

Cat. No. B8409408
M. Wt: 350.22 g/mol
InChI Key: LVGZUSYQDLJUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07442839B2

Procedure details

A solution of 1-(cyclopentylthio)-3-iodo-5-methylbenzene (440 mg) in DCM (20 ml) at 20° under nitrogen was treated with 3-chloroperoxybenzoic acid (1.046 g, 57-86% pure) and the mixture stirred at 20° for 2 h. 0.5M Aqueous sodium metabisulphite solution was added and the mixture was vigorously stirred at 20° for 18 h. The layers were separated and the organic phase washed with 0.5M aqueous sodium metabisulphite solution. The organic phase was dried (Na2SO4) and the solvent evaporated in vacuo. The residue was purified using a SPE bond elut cartridge (2×10 g, silica). Elution with DCM (5 vols) gave the title compound (425 mg). LCMS RT=3.36 min.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
1.046 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S[C:7]2[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([I:14])[CH:8]=2)CCCC1.ClC1C=[C:18]([CH:23]=[CH:24][CH:25]=1)[C:19](OO)=O.[S:26](S([O-])=O)([O-:29])(=O)=[O:27].[Na+].[Na+]>C(Cl)Cl>[CH:19]1([S:26]([C:7]2[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([I:14])[CH:8]=2)(=[O:29])=[O:27])[CH2:18][CH2:23][CH2:24][CH2:25]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
C1(CCCC1)SC1=CC(=CC(=C1)C)I
Name
Quantity
1.046 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred at 20° for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred at 20° for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase washed with 0.5M aqueous sodium metabisulphite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
Elution with DCM (5 vols)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)S(=O)(=O)C1=CC(=CC(=C1)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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